![molecular formula C7H3FO2S B13688835 5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
5-Fluorobenzo[d][1,3]dioxole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorobenzo[d][1,3]dioxole-2-thione is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives
Vorbereitungsmethoden
The synthesis of 5-Fluorobenzo[d][1,3]dioxole-2-thione typically involves the reaction of benzo[d][1,3]dioxole derivatives with fluorinating agents. One common method is the reaction of benzo[d][1,3]dioxole-2-thione with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Fluorobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluorobenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biology: This compound has shown potential as an anticonvulsant agent, with studies indicating its ability to protect against seizures in animal models.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 5-Fluorobenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission, leading to its anticonvulsant effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of voltage-gated sodium channels and enhancement of gamma-aminobutyric acid (GABA)ergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
5-Fluorobenzo[d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:
5-Bromo-4-fluorobenzo[d][1,3]dioxole: This compound has similar structural features but with a bromine atom instead of a thione group. It is used in similar applications, including material science and medicinal chemistry.
5-Fluorobenzo[d][1,3]dioxole-2-thiol: This compound has a thiol group instead of a thione group and exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3FO2S |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
5-fluoro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3FO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H |
InChI-Schlüssel |
BNCNFCKVHDXDMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)OC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


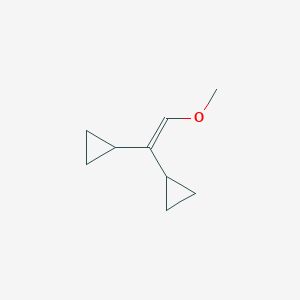

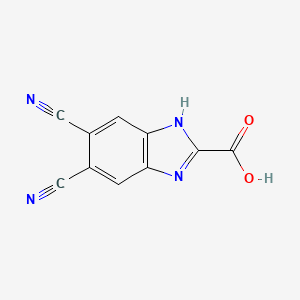

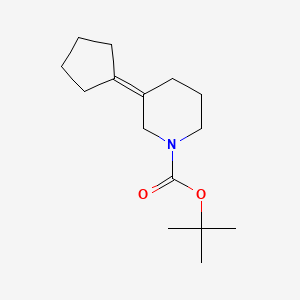
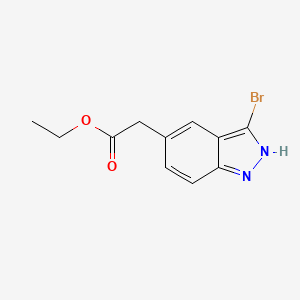
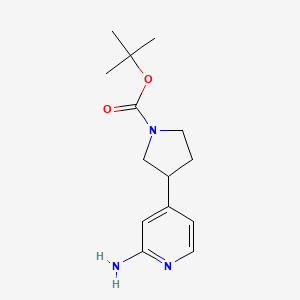
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
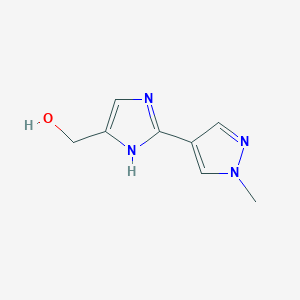

![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
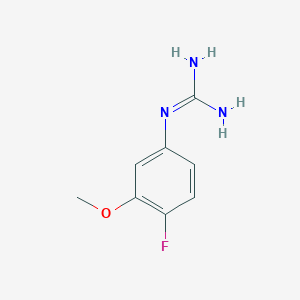
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)
